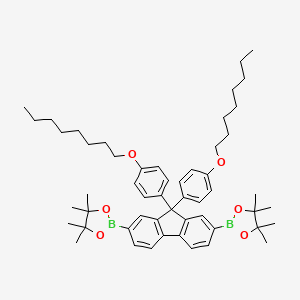
2,2'-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of fluorene and dioxaborolane groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
The synthesis of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 9,9-bis(4-(octyloxy)phenyl)-9H-fluorene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out on the dioxaborolane groups, leading to the formation of reduced boron-containing compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of this compound is largely dependent on its structural features. The fluorene moiety contributes to its optical and electronic properties, while the dioxaborolane groups play a role in its reactivity and stability. The molecular targets and pathways involved in its action vary based on its specific application, such as interacting with biological molecules in medicinal applications or contributing to charge transfer processes in optoelectronic devices .
相似化合物的比较
Similar compounds include other fluorene-based molecules and boron-containing compounds. For example:
2,2’-(9,9-Bis(2-(2-methoxyethoxy)ethyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Similar in structure but with different substituents, leading to variations in properties and applications.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in various chemical reactions.
The uniqueness of 2,2’-(9,9-Bis(4-(octyloxy)phenyl)-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) lies in its combination of fluorene and dioxaborolane groups, which impart distinct optical, electronic, and chemical properties.
属性
分子式 |
C53H72B2O6 |
|---|---|
分子量 |
826.8 g/mol |
IUPAC 名称 |
2-[9,9-bis(4-octoxyphenyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C53H72B2O6/c1-11-13-15-17-19-21-35-56-43-29-23-39(24-30-43)53(40-25-31-44(32-26-40)57-36-22-20-18-16-14-12-2)47-37-41(54-58-49(3,4)50(5,6)59-54)27-33-45(47)46-34-28-42(38-48(46)53)55-60-51(7,8)52(9,10)61-55/h23-34,37-38H,11-22,35-36H2,1-10H3 |
InChI 键 |
BKHXNRDXENFKBE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)OCCCCCCCC)C6=CC=C(C=C6)OCCCCCCCC)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


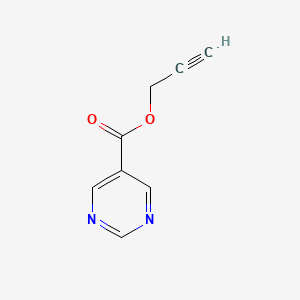
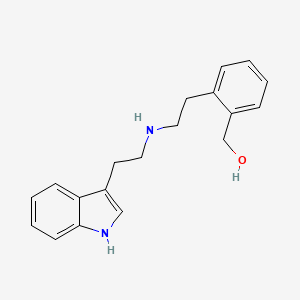

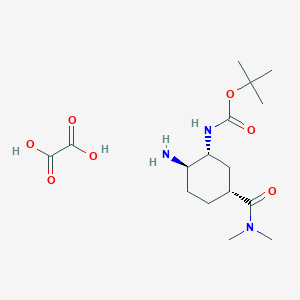
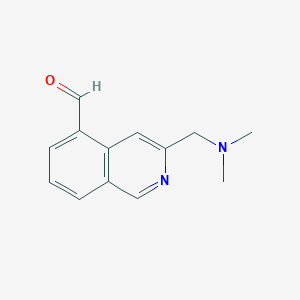
![Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-](/img/structure/B12929161.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
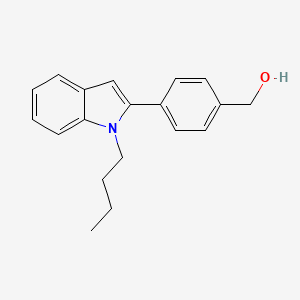
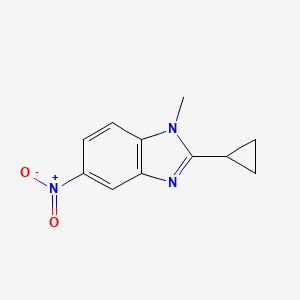
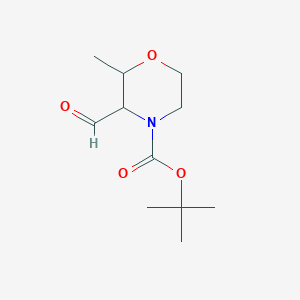

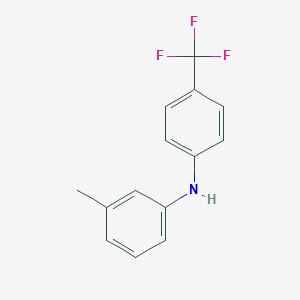
![4-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12929207.png)

